molecular formula C5H7BrN2 B581165 5-Bromo-1-ethyl-1H-pyrazole CAS No. 1268334-99-1

5-Bromo-1-ethyl-1H-pyrazole

Cat. No.: B581165
CAS No.: 1268334-99-1
M. Wt: 175.029
InChI Key: GHCZXPXCEJYMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a bromine atom attached to the carbon at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Scientific Research Applications

5-Bromo-1-ethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.

    Material Science: It is employed in the synthesis of functional materials, including organic semiconductors and dyes.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

Target of Action

5-Bromo-1-ethyl-1H-pyrazole is a pyrazole derivative. Pyrazoles are known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

Pyrazoles, in general, are known to interact with various biological targets due to their versatile structure . The bromine atom attached to the 5th position of the ring could potentially enhance the compound’s reactivity.

Safety and Hazards

When handling 5-Bromo-1-ethyl-1H-pyrazole, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with eyes, skin, or clothing. Avoid ingestion and inhalation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 5-Bromo-1-ethyl-1H-pyrazole could be in these fields, with potential for new synthetic methodologies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-pyrazole typically involves the bromination of 1-ethyl-1H-pyrazole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds as follows:

  • Dissolve 1-ethyl-1H-pyrazole in an inert solvent.
  • Add bromine or N-bromosuccinimide slowly to the solution while stirring.
  • Allow the reaction to proceed at room temperature until completion.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, reducing the formation of by-products and improving the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 5-amino-1-ethyl-1H-pyrazole, 5-thio-1-ethyl-1H-pyrazole, and 5-alkoxy-1-ethyl-1H-pyrazole.

    Oxidation Reactions: Formation of this compound-3-carboxylic acid.

    Reduction Reactions: Formation of 5-bromo-1-ethyl-1,2-dihydro-1H-pyrazole.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-1-ethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    5-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness

5-Bromo-1-ethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethyl group, which influence its chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis. The ethyl group provides steric hindrance, affecting its binding interactions with biological targets.

Properties

IUPAC Name

5-bromo-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZXPXCEJYMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680497
Record name 5-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268334-99-1
Record name 5-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.